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Compound of Interest
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Cat. No.: B15414810 Get Quote

Technical Support Center: Phenol
Contamination in RNA Samples
This guide provides troubleshooting advice and detailed protocols for researchers, scientists,

and drug development professionals encountering issues with residual phenol contamination in

their RNA samples.

Frequently Asked Questions (FAQs)
Q1: What is residual phenol contamination and why is it
a problem?
Phenol is an organic solvent commonly used in the guanidinium thiocyanate-phenol-chloroform

method for RNA extraction.[1] It is highly effective at denaturing proteins, including RNases,

and separating them from the aqueous phase containing the RNA.[2] However, small amounts

of phenol can be inadvertently carried over with the aqueous phase. This residual phenol can

inhibit downstream enzymatic reactions, such as reverse transcription and PCR, and interfere

with accurate RNA quantification, ultimately compromising experimental results.[3][4][5][6]

Q2: How can I detect phenol contamination in my RNA
sample?
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The most common method for detecting phenol contamination is UV spectrophotometry, such

as with a NanoDrop instrument. Phenol has an absorbance peak around 270 nm, which can

affect the A260/A280 ratio, but its presence is most clearly indicated by a low A260/A230 ratio.

[7][8]

A260/A280 Ratio: A pure RNA sample should have an A260/A280 ratio of approximately 2.0.

[9] While protein contamination is a primary cause of a low A260/A280 ratio, significant

phenol contamination can also lower this value.

A260/A230 Ratio: This is the key indicator for phenol contamination. Pure RNA samples

should have an A260/A230 ratio between 2.0 and 2.2.[10] A ratio below 1.8 is a strong

indication of contamination with substances that absorb at 230 nm, most commonly phenol

or guanidine salts used in extraction buffers.[8][10][11]

Q3: What are considered acceptable purity ratios for
high-quality RNA?
For most downstream applications, including RT-qPCR and RNA sequencing, the following

ratios are recommended:

A260/A280: ~2.0

A260/A230: >1.8 (ideally 2.0 - 2.2)[9][10]

Samples with ratios outside of these ranges may require further purification to ensure reliable

and reproducible results.

Troubleshooting Guide: Low A260/A230 Ratio
Issue: My RNA sample has a low A260/A230 ratio (e.g., <
1.8).
A low A260/A230 ratio strongly suggests contamination with residual phenol from the organic

phase or chaotropic salts (like guanidine thiocyanate) from lysis buffers.[8][11] These

contaminants can significantly inhibit downstream enzymatic reactions.
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Additional Chloroform Extraction: Perform an additional extraction with chloroform to remove

the dissolved phenol from the aqueous phase.[12] This is followed by reprecipitation of the

RNA.

Reprecipitation and Washing: If the contamination is minor, simply reprecipitating the RNA

and performing extra wash steps with 75-80% ethanol can be sufficient to remove residual

contaminants.[3][5][7]

Column-Based Cleanup Kits: Use a commercial RNA cleanup kit. These kits use a silica-

based spin column to bind the RNA while contaminants are washed away.[13] This method is

often fast and reliable.[14][15]

Comparison of Phenol Removal Methods
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Method Principle Advantages
Disadvantages/Con
siderations

Additional Chloroform

Extraction

Chloroform is mixed

with the aqueous RNA

sample. Phenol has a

higher affinity for the

chloroform phase and

partitions out of the

aqueous phase. The

phases are separated

by centrifugation.

Highly effective at

removing significant

phenol contamination.

[3][5] Cost-effective.

Involves handling

hazardous organic

solvents. May result in

some loss of RNA

yield (~20%).[7]

Requires careful

pipetting to avoid

interphase carryover.

Ethanol

Reprecipitation &

Washes

RNA is precipitated

out of solution with

alcohol (isopropanol

or ethanol) and salt.

The resulting RNA

pellet is then washed

multiple times with 75-

80% ethanol to

remove soluble

contaminants like

phenol and salts.

Simple procedure that

avoids additional

organic extractions.

Can effectively

remove minor

contaminants.[3][7]

May be less effective

for high levels of

phenol contamination.

Over-drying the RNA

pellet after washing

can make it difficult to

resuspend.

Column-Based

Cleanup Kits

RNA is bound to a

silica membrane in a

spin column in the

presence of high salt

buffers. Contaminants

are washed away, and

pure RNA is then

eluted in a small

volume of nuclease-

free water or elution

buffer.

Fast, convenient, and

does not require

phenol/chloroform.[14]

[15] High-quality RNA

is typically obtained.

More expensive than

precipitation methods.

The binding capacity

of the column can be

exceeded. Some

column kit wash

buffers contain

guanidine salts, which

can themselves

become a source of

contamination if not

washed away

properly.[16]
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Experimental Protocols
Protocol 1: Additional Chloroform Extraction and RNA
Reprecipitation
This protocol is recommended for samples with significant phenol contamination.

Volume Adjustment: Adjust the volume of your RNA sample to 100-200 µL with nuclease-free

water.

Chloroform Addition: Add an equal volume of chloroform (e.g., 200 µL of chloroform to a 200

µL sample).

Mixing: Vortex the tube vigorously for 15-20 seconds to create an emulsion.

Phase Separation: Centrifuge at >12,000 x g for 5 minutes at 4°C to separate the phases.

Transfer Aqueous Phase: Carefully transfer the upper, aqueous phase to a new, sterile,

nuclease-free microcentrifuge tube. Be extremely careful not to pipette any of the lower

organic phase or the white interphase.

Precipitation:

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Add 2.5 volumes of ice-cold 100% ethanol.

Mix by inverting the tube several times.

Incubation: Incubate at -20°C for at least 30 minutes (or overnight for low concentration

samples).

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA. You should

see a small white pellet.

Washing:

Carefully decant the supernatant without disturbing the pellet.
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Add 1 mL of ice-cold 75% ethanol.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant. Repeat this wash step for a total of two or three washes.

[3][5]

Drying: After the final wash, briefly spin the tube again and use a fine pipette tip to remove

any residual ethanol. Air-dry the pellet for 3-10 minutes at room temperature. Do not over-

dry, as this will make the RNA difficult to dissolve.

Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water

or a suitable buffer (e.g., 0.1 mM EDTA).

Protocol 2: RNA Reprecipitation with Additional Washes
This protocol is suitable for removing minor salt or phenol contamination.

Volume & Salt Adjustment: Adjust the volume of your RNA sample to at least 50 µL with

nuclease-free water. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Ethanol Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting and

incubate at -20°C for at least 30 minutes.

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.

Washing:

Carefully decant the supernatant.

Add 1 mL of ice-cold 75% ethanol.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Repeat the wash step twice (for a total of three washes).

Drying: After the final wash, briefly spin the tube and remove all residual ethanol with a

pipette. Air-dry the pellet for 3-10 minutes.
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Resuspension: Resuspend the RNA pellet in the desired volume of nuclease-free water.

Visual Guides

Start: Low A260/A230 Ratio
(<1.8) Detected

Assess Severity of Contamination
(How low is the ratio?)

Severe Contamination
(Ratio < 1.0)

Very Low

Moderate/Minor Contamination
(Ratio 1.0 - 1.8)

Moderately Low

Method 1:
Additional Chloroform Extraction

+ Reprecipitation

Recommended

Alternative Method:
Commercial Spin-Column

Cleanup Kit

Alternative

Method 2:
Reprecipitation with

Extra Ethanol Washes

Option 1Option 2

Validate RNA Purity:
Re-measure A260/230 Ratio

Ratio > 1.8
Proceed to Downstream Application

Success

Ratio Still Low
Consider a different cleanup method

or re-extraction

Failure

Click to download full resolution via product page

Caption: Troubleshooting flowchart for low A260/A230 ratios in RNA samples.
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Start: Contaminated
RNA Sample

1. Add equal volume of Chloroform

2. Vortex to mix

3. Centrifuge (12,000 x g, 5 min)
to separate phases

4. Transfer upper aqueous phase
to a new tube

5. Add NaOAc and ice-cold 100% Ethanol

6. Incubate at -20°C (≥30 min)

7. Centrifuge (12,000 x g, 20 min)
to pellet RNA

8. Wash pellet with 75% Ethanol
(Repeat 2-3 times)

9. Air-dry the pellet (3-10 min)

10. Resuspend in
nuclease-free water

End: Purified RNA

Click to download full resolution via product page

Caption: Workflow for RNA cleanup using chloroform extraction and reprecipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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